molecular formula C13H14ClF2N3 B13544293 2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-aminehydrochloride

2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-aminehydrochloride

Cat. No.: B13544293
M. Wt: 285.72 g/mol
InChI Key: CRZZFKZHMZGSAE-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-aminehydrochloride is a synthetic organic compound that belongs to the class of amine hydrochlorides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-aminehydrochloride typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Ethanamine Backbone: Starting with a suitable precursor, such as 2,4-difluorobenzene, the ethanamine backbone can be constructed through a series of reactions including halogenation, nucleophilic substitution, and amination.

    Introduction of the Pyrimidinyl Group: The 5-methylpyrimidin-2-yl group can be introduced through a coupling reaction, such as Suzuki or Heck coupling, using appropriate reagents and catalysts.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-aminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-aminehydrochloride involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    Pathways: Interference with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-amine: The free amine form without the hydrochloride salt.

    2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-ol: The corresponding alcohol derivative.

    2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-one: The corresponding ketone derivative.

Uniqueness

The presence of both the difluorophenyl and methylpyrimidinyl groups in 2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-aminehydrochloride imparts unique chemical properties, such as enhanced stability and specific biological activity, distinguishing it from similar compounds.

Properties

Molecular Formula

C13H14ClF2N3

Molecular Weight

285.72 g/mol

IUPAC Name

2-(2,4-difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C13H13F2N3.ClH/c1-8-6-17-13(18-7-8)12(16)4-9-2-3-10(14)5-11(9)15;/h2-3,5-7,12H,4,16H2,1H3;1H

InChI Key

CRZZFKZHMZGSAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)C(CC2=C(C=C(C=C2)F)F)N.Cl

Origin of Product

United States

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